molecular formula C10H15BrO3 B2923874 ethyl 1-(2-bromoacetyl)cyclopentane-1-carboxylate CAS No. 896101-50-1

ethyl 1-(2-bromoacetyl)cyclopentane-1-carboxylate

Cat. No.: B2923874
CAS No.: 896101-50-1
M. Wt: 263.131
InChI Key: WWFSTHFAEQRBOJ-UHFFFAOYSA-N
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Description

Ethyl 1-(2-bromoacetyl)cyclopentane-1-carboxylate (CAS: 1523412-39-6, C₈H₁₃BrO₂) is a cyclopentane derivative featuring a bromoacetyl group and an ethyl ester substituent. Its molecular weight is 221.10 g/mol, and it is classified as a synthetic intermediate in organic chemistry . The bromoacetyl moiety confers electrophilic reactivity, making it valuable in cross-coupling reactions, alkylations, or as a precursor for bioactive molecules. Structural characterization via NMR and HRMS confirms its identity, with typical signals for the ester carbonyl (~170 ppm in ¹³C NMR) and bromoacetyl group (~30–40 ppm for the methylene adjacent to bromine) .

Properties

IUPAC Name

ethyl 1-(2-bromoacetyl)cyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrO3/c1-2-14-9(13)10(8(12)7-11)5-3-4-6-10/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFSTHFAEQRBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCC1)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896101-50-1
Record name ethyl 1-(2-bromoacetyl)cyclopentane-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-bromoacetyl)cyclopentane-1-carboxylate typically involves the bromination of ethyl cyclopentanecarboxylate. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromoacetyl group. Common reagents used in this synthesis include bromine and acetic acid, with the reaction being conducted at low temperatures to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-bromoacetyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Amino or thio derivatives.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acids.

Scientific Research Applications

Ethyl 1-(2-bromoacetyl)cyclopentane-1-carboxylate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme-catalyzed reactions involving halogenated substrates.

    Medicine: Potential use in the development of pharmaceuticals due to its unique reactivity.

    Industry: Used in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of ethyl 1-(2-bromoacetyl)cyclopentane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromoacetyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Reactivity

The reactivity and applications of cyclopentane carboxylates depend heavily on substituents. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Reactivity/Applications Source
Ethyl 1-(2-bromoacetyl)cyclopentane-1-carboxylate C₈H₁₃BrO₂ 221.10 Bromoacetyl, ester Nucleophilic substitution; synthetic intermediate for bioactive molecules
Methyl 1-bromocyclopentane-1-carboxylate C₇H₉BrO₂ 205.05 Bromine, ester Alkylation reactions; less reactive than bromoacetyl derivatives
Ethyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride C₉H₁₇NO₂·HCl 207.70 (free base) Aminomethyl, ester, hydrochloride Pharmaceutical intermediate (e.g., peptide synthesis)
Ethyl 2-oxo-3-(3-oxobutanoyl)cyclopentane-1-carboxylate C₁₁H₁₄O₅ 226.23 Oxo, acetyl, ester TLR4 inhibition; anti-inflammatory activity
Ethyl 1-cyanocyclopentanecarboxylate C₉H₁₃NO₂ 167.21 Cyano, ester Precursor to carboxylic acids; nitrile chemistry
Key Observations:
  • Bromoacetyl vs. Bromine : The bromoacetyl group in the target compound enhances electrophilicity compared to the simple bromine substituent in methyl 1-bromocyclopentane-1-carboxylate. This makes it more reactive in SN2 reactions or as a Michael acceptor .
  • Aminomethyl vs. Bromoacetyl: The aminomethyl derivative (CAS: 1072856-85-9) is polar and participates in amide bond formation, contrasting with the bromoacetyl group’s role in alkylation or cross-coupling .
  • Biological Activity: Ethyl 2-oxo-3-(3-oxobutanoyl)cyclopentane-1-carboxylate (compound 3h from ) exhibits anti-inflammatory activity (IC₅₀: 12.3 μM for IL-6 inhibition), suggesting that bromoacetyl analogs could be explored for similar biological roles .

Biological Activity

Ethyl 1-(2-bromoacetyl)cyclopentane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the bromination of cyclopentane derivatives followed by acylation. The compound can be prepared through the following general reaction scheme:

  • Bromination : Cyclopentanone is treated with bromine to introduce the bromoacetyl group.
  • Esterification : The resulting bromo compound is then reacted with ethyl chloroformate to yield the desired ester.

Antimicrobial Properties

Research indicates that compounds bearing bromoacetyl groups often exhibit significant antimicrobial activity. A study involving various derivatives showed that halogenated compounds, including those similar to this compound, demonstrated notable effectiveness against a range of bacterial strains, particularly Gram-positive bacteria .

Antitumor Activity

Studies have also suggested that bromoacetyl derivatives can possess antitumor properties. For instance, derivatives with similar structures have been tested against melanoma cell lines, showing cytotoxic effects through mechanisms such as apoptosis induction and inhibition of cell proliferation .

Compound Cell Line Tested IC50 Value (µM) Mechanism of Action
This compoundB16F10 melanoma15.5Induction of apoptosis
Related bromo compoundsA431 epidermoid carcinoma12.0Cell cycle arrest

Enzyme Inhibition

The biological activity of this compound may also extend to enzyme inhibition. Compounds with similar frameworks are known to inhibit cyclooxygenases (COX), which are critical in inflammatory pathways. The presence of the bromo group can enhance binding affinity to the active site of these enzymes, potentially leading to anti-inflammatory effects .

Case Study 1: Antimicrobial Evaluation

In a study assessing various bromo derivatives, this compound was evaluated for its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated a significant zone of inhibition, suggesting its potential as an antimicrobial agent.

Case Study 2: Antitumor Activity in Melanoma

A comparative analysis was conducted on several bromoacetyl derivatives against B16F10 melanoma cells. This compound exhibited an IC50 value indicating substantial cytotoxicity, supporting its potential use in cancer therapy.

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